(4S)-1,3,3-trimethylpiperidin-4-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4S)-1,3,3-trimethylpiperidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-8(2)6-10(3)5-4-7(8)9/h7H,4-6,9H2,1-3H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQAINYVXJLGSMR-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCC1N)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CN(CC[C@@H]1N)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereoselective Synthesis Methodologies for 4s 1,3,3 Trimethylpiperidin 4 Amine and Congeneric Chiral Piperidine Amines
De Novo Asymmetric Synthetic Routes
De novo strategies offer high flexibility in introducing various substituents and controlling their stereochemistry. These routes construct the piperidine (B6355638) ring enantioselectively, rather than resolving a racemic mixture.
The chiral pool strategy leverages naturally occurring enantiopure compounds, such as amino acids or carbohydrates, as starting materials. These precursors contain one or more defined stereocenters that are incorporated into the final piperidine target, obviating the need for an asymmetric induction step. For instance, amino acids can serve as a source of both nitrogen and a stereogenic center for the synthesis of substituted piperidines.
This approach has been successfully applied to the synthesis of various complex iminosugars and alkaloids containing the trihydroxypiperidine core. researchgate.net The synthesis often involves a series of transformations, including chain elongation, functional group manipulation, and a final ring-closing step to form the piperidine ring. While highly effective for certain substitution patterns, applying this to a target like (4S)-1,3,3-trimethylpiperidin-4-amine would require a suitable chiral precursor that allows for the construction of the gem-dimethyl group at the C3 position, which can be a synthetic challenge.
Table 1: Representative Chiral Pool Synthesis of a Piperidine Derivative
| Starting Material | Key Steps | Target Piperidine Class | Ref. |
|---|---|---|---|
| D-Ribose | 1. Conversion to lactone2. Introduction of branched hydroxymethyl group3. Cyclization and functional group manipulation | (3S,4R,5S)-3-(hydroxymethyl)piperidine-3,4,5-triol | researchgate.net |
Catalytic methods employ a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product from a prochiral substrate. These strategies are often more efficient and versatile than chiral pool or auxiliary-based methods.
The most direct approach to chiral 4-aminopiperidines is the asymmetric reductive amination of the corresponding prochiral piperidin-4-one. This transformation can be achieved using transition-metal catalysts with chiral ligands or through biocatalysis.
Transition-Metal Catalysis: Chiral complexes of metals like iridium, rhodium, or ruthenium can catalyze the hydrogenation of an imine formed in situ from the ketone and an amine source, or directly aminate the ketone with high enantioselectivity. bohrium.com This method is powerful for constructing chiral amines, including those within cyclic systems.
Biocatalysis: ω-Transaminases (TAs) have emerged as highly effective biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones. researchgate.net These enzymes transfer an amino group from an amine donor (e.g., isopropylamine) to the ketone substrate with exceptional enantioselectivity. The choice between an (R)-selective or (S)-selective transaminase allows for access to either enantiomer of the target amine. This chemoenzymatic strategy has been used to prepare trisubstituted piperidines by coupling a highly enantioselective transamination with a subsequent diastereoselective reduction of the resulting enamine or imine intermediate. researchgate.net
Table 2: Chemoenzymatic Synthesis of Trisubstituted Piperidines via Biocatalytic Transamination
| Substrate | Biocatalyst | Key Transformation | Product Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Ref. |
|---|---|---|---|---|---|
| Diketoester | (R)- or (S)-Transaminase | Asymmetric transamination to enamine | N/A | >99% | researchgate.net |
While the direct asymmetric reductive amination of 1,3,3-trimethylpiperidin-4-one (B3248204) has not been specifically reported, these general methodologies provide a clear pathway. A screening of chiral transition-metal catalysts or a panel of ω-transaminases would be a logical starting point to develop a stereoselective synthesis of this compound.
Asymmetric Ring-Closing Metathesis (ARCM) is a powerful strategy for the synthesis of chiral rings through the desymmetrization of prochiral dienes or trienes. caltech.edu The reaction is typically catalyzed by chiral molybdenum or ruthenium alkylidene complexes. In this approach, an achiral acyclic precursor containing two olefinic tethers is cyclized in the presence of the chiral catalyst, which differentiates between the two enantiotopic reaction pathways to produce an enantioenriched cyclic olefin.
This methodology has been successfully used to generate a variety of chiral piperidines. nih.govnih.gov The resulting unsaturated piperidine can then be hydrogenated, and the double bond can serve as a handle for further functionalization. To apply this to the target molecule, a suitable acyclic diene precursor bearing the gem-dimethyl group and a nitrogen atom would need to be synthesized first.
Table 3: Example of Asymmetric Ring-Closing Metathesis in Heterocycle Synthesis
| Catalyst Type | Substrate Type | Transformation | Key Feature | Ref. |
|---|
A chiral auxiliary is a stereogenic compound that is temporarily attached to a substrate to direct a subsequent chemical transformation in a diastereoselective manner. wikipedia.orgsigmaaldrich.com After the desired stereocenter has been created, the auxiliary is cleaved and can often be recovered.
This strategy is widely used in asymmetric synthesis. For example, a chiral auxiliary, such as one derived from (R)-phenylglycinol, can be attached to the nitrogen of a piperidone ring system. The steric bulk of the auxiliary then directs the approach of a reagent, for instance, a reducing agent for a ketone or an electrophile for an enolate, to one face of the molecule, leading to a highly diastereoselective transformation. In a reported synthesis of a chiral 3-methylpiperidin-2-one, a phenylglycinol auxiliary attached to the piperidine nitrogen directed the methylation of the corresponding lactam enolate with high diastereoselectivity. researchgate.net A similar approach could be envisioned for the synthesis of this compound, where an auxiliary could control the stereoselective reduction of the C4 ketone.
Table 4: Chiral Auxiliary-Directed Alkylation of a Piperidin-2-one
| Substrate | Chiral Auxiliary | Key Reaction | Diastereomeric Ratio | Ref. |
|---|---|---|---|---|
| Piperidin-2-one | (R)-phenylglycinol | Diastereoselective alkylation of the lactam enolate with s-BuLi and MeI | 1 : 2.5 | researchgate.net |
Asymmetric organocatalysis utilizes small, chiral organic molecules to catalyze enantioselective reactions. This field has provided powerful tools for the synthesis of complex chiral molecules, including nitrogen heterocycles. beilstein-journals.orgnih.govresearchgate.net Chiral secondary amines, such as prolinol derivatives, are often used to activate substrates through the formation of chiral enamines or iminium ions.
Domino or cascade reactions catalyzed by these organocatalysts can rapidly build molecular complexity. For instance, a domino Michael addition/cyclization sequence can construct highly substituted chiral piperidine rings in a single step with excellent stereocontrol. nih.gov In such a reaction, an aldehyde and a nitroolefin can react in the presence of a chiral prolinol catalyst to form a piperidine ring with up to four contiguous stereocenters with high enantioselectivity. This strategy showcases the ability of organocatalysis to efficiently assemble complex cyclic structures from simple acyclic starting materials.
Table 5: Organocatalytic Domino Reaction for Piperidine Synthesis
| Catalyst | Substrates | Reaction Type | Stereoselectivity | Ref. |
|---|
Catalytic Asymmetric Synthesis Strategies
Metal-Catalyzed Asymmetric Hydrogenation and Other Stereoselective Reductions
The synthesis of chiral amines, including complex piperidine structures, is frequently achieved through the asymmetric hydrogenation of prochiral precursors like imines, enamines, and N-heteroaromatic compounds. acs.orgnih.gov This method stands out for its high atom economy and potential for excellent enantioselectivity. acs.org Transition metal catalysts, particularly those based on iridium (Ir), rhodium (Rh), and ruthenium (Ru), paired with chiral ligands, are pivotal in this field. acs.orgacs.org
For the synthesis of a compound like this compound, a plausible strategy involves the asymmetric hydrogenation of a corresponding prochiral enamine or a tetrahydropyridine (B1245486) precursor. Iridium complexes, for instance, have proven highly efficient for the hydrogenation of N-alkyl imines, achieving high enantioselectivity under mild conditions. acs.orgnih.gov The choice of chiral ligand is critical for inducing stereoselectivity. Ligands such as those from the MaxPHOX family have been used to create iridacycle catalysts effective in these transformations. nih.gov
Another powerful approach is the asymmetric transfer hydrogenation (ATH), which often utilizes more accessible hydrogen donors like formic acid or isopropanol (B130326) instead of hydrogen gas. researchgate.netnih.gov Metalloenzymes are also emerging as catalysts for ATH, combining the reactivity of base metals with the stereochemical control of protein scaffolds to synthesize chiral amines. nih.gov
Table 1: Representative Catalytic Systems for Asymmetric Hydrogenation of C=N Bonds
| Catalyst Precursor | Chiral Ligand Family | Substrate Type | Typical Conditions | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| [Ir(COD)Cl]₂ | Phosphine-Oxazoline (PHOX) | N-Alkyl Imines | H₂ (1-50 bar), Additive (e.g., I₂) | Up to 94% |
| [Rh(COD)₂]BF₄ | Chiral Diphosphines | Enamines | H₂ (10-60 bar), Toluene | >90% |
| RuCl₂(diphosphine)(diamine) | Diphosphine/Diamine | N-Aryl Imines | H₂ (20-80 bar), Isopropanol | Up to 99% |
This table presents illustrative data based on general findings in the field and does not represent specific results for the synthesis of this compound.
Stereoselective Intramolecular Cyclization Reactions for Piperidine Core Construction
The construction of the piperidine ring itself can be achieved with high stereocontrol through intramolecular cyclization reactions. nih.gov These methods involve designing an acyclic precursor containing a nitrogen source and reactive functional groups that can form a new C-N or C-C bond to close the ring. nih.gov
One such strategy is the intramolecular asymmetric aza-Michael cyclization. rsc.org In this approach, an amine within a molecule adds to an activated alkene in a conjugate fashion, with a chiral catalyst, such as a phosphoric acid, promoting the formation of a specific enantiomer of the piperidine product. rsc.org Another method involves the lithiation-cyclization of substrates like N-Boc-N-(chloropropyl)allylamines using a chiral ligand such as (-)-sparteine (B7772259) to induce asymmetry. acs.org
Radical-mediated cyclizations offer an alternative pathway. For instance, the intramolecular 6-endo-dig reductive hydroamination/cyclization of alkynes can generate the piperidine core through an iminium ion intermediate that is subsequently reduced. nih.gov Similarly, radical cyclization of 1,6-enynes or amino-aldehydes, often mediated by metal catalysts like cobalt(II), can produce substituted piperidines. nih.govbirmingham.ac.uk These diverse strategies provide multiple routes to access complex chiral piperidine scaffolds from readily available starting materials. nih.gov
Enantiomeric Resolution Techniques for Accessing Pure this compound
When a stereoselective synthesis is not employed, the racemic mixture of a chiral amine must be separated into its constituent enantiomers. This process, known as resolution, is a cornerstone for accessing enantiomerically pure compounds.
Diastereomeric Salt Crystallization and Separation
Classical resolution via diastereomeric salt formation is a widely used and robust method for separating enantiomers on an industrial scale. acs.org The process involves reacting a racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. This reaction forms two diastereomeric salts which, unlike enantiomers, have different physical properties, including solubility. acs.orgrsc.org
By carefully selecting the resolving agent and the solvent system, one diastereomeric salt can be selectively crystallized from the solution while the other remains dissolved. acs.orggoogle.com The crystallized salt can then be isolated, and the chiral acid can be removed to yield the desired pure enantiomer of the amine. google.com Common resolving agents for amines include tartaric acid derivatives and mandelic acid. google.com The efficiency of the resolution is highly dependent on the phase behavior of the multicomponent system, which can be studied using isothermal solubility phase diagrams. acs.org
Table 2: Common Chiral Resolving Agents for Amines
| Resolving Agent | Acid Type | Typical Application |
|---|---|---|
| (S)-Mandelic Acid | α-Hydroxy Carboxylic Acid | Primary and Secondary Amines |
| (R)-Mandelic Acid | α-Hydroxy Carboxylic Acid | Primary and Secondary Amines |
| Di-benzoyl-L-tartaric acid | Tartaric Acid Derivative | Amino Esters, Piperidines |
| L-Tartaric Acid | α-Hydroxy Dicarboxylic Acid | Various Amines |
Dynamic Kinetic Resolution and Deracemization Strategies
A significant limitation of classical resolution is that the maximum theoretical yield for the desired enantiomer is only 50%. acs.org Dynamic kinetic resolution (DKR) is an advanced strategy that overcomes this limitation by combining a kinetic resolution with the in-situ racemization of the slower-reacting (unwanted) enantiomer. nih.gov This continuous racemization replenishes the faster-reacting enantiomer, allowing for a theoretical yield of up to 100%. nih.gov
DKR of amines typically involves two catalysts: an enzyme (often a lipase (B570770) like Candida antarctica lipase B, or CALB) that selectively acylates one enantiomer, and a metal-based racemization catalyst. nih.govrsc.org Ruthenium and iridium complexes have been developed that can efficiently racemize chiral amines under conditions compatible with the enzyme. rsc.orgacs.org The choice of acyl donor is also crucial; for example, mixed carbonates can form carbamate (B1207046) products that are readily hydrolyzed to release the free amine. acs.orgacs.org This dual-catalyst system provides a highly efficient route to enantioenriched amines from racemic mixtures. acs.org
Advanced Chemical Transformations and Functionalization of the this compound Scaffold
Once the chiral piperidine core is obtained, it can be further modified to create a diverse range of derivatives. The nitrogen atom of the piperidine ring is a common site for such functionalization.
Selective Alkylation and Acylation at Nitrogen Centers
The secondary amine of a piperidine ring can be readily functionalized through N-alkylation or N-acylation. Selective mono-alkylation can be achieved by reacting the piperidine with an alkylating agent, such as an alkyl halide, often in the presence of a base like potassium carbonate or sodium hydride to neutralize the acid formed during the reaction. researchgate.netnih.gov Reductive amination, which involves reacting the amine with an aldehyde or ketone in the presence of a reducing agent, is another common method for introducing alkyl groups. nih.govresearchgate.net
N-acylation involves the formation of an amide bond between the piperidine nitrogen and a carbonyl group. This is typically accomplished using acylating agents like acyl chlorides or by coupling the amine with a carboxylic acid using a coupling reagent. researchgate.netresearchgate.net Recently, acylsilanes have been reported as effective reagents for the chemoselective N-acylation of amines under aqueous acidic conditions. nih.govresearchgate.net These functionalization reactions are essential for modulating the biological activity and physicochemical properties of the parent piperidine scaffold.
Regioselective Functionalization of the Piperidine Ring
The regioselective functionalization of the piperidine ring is a formidable task due to the similar reactivity of multiple C-H bonds. However, several strategies have been developed to control the position of functionalization, including C-H activation, directed metalation, and the use of pre-functionalized piperidine precursors. These methods are critical for accessing specific isomers of substituted piperidines.
Catalyst-Controlled C-H Functionalization
Rhodium-catalyzed C-H insertion reactions have emerged as a powerful tool for the site-selective functionalization of piperidines. The regioselectivity of these reactions can be finely tuned by the choice of both the catalyst and the protecting group on the piperidine nitrogen. researchgate.netresearchgate.net For instance, the functionalization of N-Boc-piperidine can be directed to the C2 or C4 position based on the steric and electronic properties of the rhodium catalyst employed. researchgate.net While direct C-H functionalization at the C3 position is often disfavored due to the electron-withdrawing effect of the nitrogen atom, an indirect approach involving the cyclopropanation of a tetrahydropyridine followed by regioselective ring-opening can provide access to C3-substituted piperidines. researchgate.net
Palladium-catalyzed C-H arylation offers another avenue for regioselective functionalization. By employing a directing group at the C3 position of the piperidine ring, it is possible to achieve selective arylation at the C4 position. acs.org This strategy has been successfully applied to the synthesis of cis-3,4-disubstituted piperidines with high regio- and stereoselectivity. acs.org The choice of a bulky N-protecting group, such as N-Boc, can further enhance the regioselectivity towards the C4 position by sterically hindering the C2 position. acs.org
The table below summarizes representative catalyst-controlled C-H functionalization reactions on the piperidine ring.
| Reaction Type | Catalyst/Reagents | Position Functionalized | Key Features |
| Rh-catalyzed C-H Insertion | Rh2(R-TCPTAD)4 | C2 | Controlled by catalyst and protecting group. researchgate.netresearchgate.net |
| Rh-catalyzed C-H Insertion | Rh2(S-2-Cl-5-BrTPCP)4 | C4 | Site selectivity influenced by catalyst sterics. researchgate.net |
| Pd-catalyzed C-H Arylation | Pd(OAc)2 / Aminoquinoline directing group | C4 | Directing group-controlled regioselectivity. acs.org |
Directed Metalation
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds, and its principles can be extended to saturated heterocycles like piperidine. baranlab.orgwikipedia.orgharvard.edu In this approach, a directing metalation group (DMG) on the nitrogen atom coordinates to an organolithium base, directing deprotonation to an adjacent C-H bond. For piperidines, this typically leads to functionalization at the C2 position.
The choice of the directing group and the reaction conditions are critical for the success of this methodology. The tert-butoxycarbonyl (Boc) group is a commonly used DMG for the α-lithiation of piperidines. baranlab.org The resulting organolithium intermediate can then be trapped with various electrophiles to introduce a wide range of substituents at the C2 position. While highly effective for C2 functionalization, achieving regioselectivity at other positions of the piperidine ring using this method remains a significant challenge, especially in sterically hindered systems.
Functionalization of Pre-functionalized Piperidines
An alternative to direct C-H functionalization is the use of piperidine rings that already contain functional groups that can be manipulated to install the desired substituents. This approach is particularly relevant for the synthesis of complex targets like this compound, where the stereochemistry at C4 needs to be controlled.
One such strategy involves the regioselective ring-opening of epoxides derived from piperidine precursors. For example, the synthesis of cis-3-methyl-4-aminopiperidine derivatives has been achieved through the regioselective ring-opening of an N-benzyl-3-methyl-3,4-epoxipiperidine intermediate. researchgate.net This method allows for the stereospecific introduction of an amino group at the C4 position. While this example lacks the gem-dimethyl substitution at the C3 position found in the target molecule, it demonstrates the principle of using a pre-functionalized ring system to control regioselectivity and stereochemistry.
Another approach involves the conjugate addition to α,β-unsaturated piperidones. This allows for the introduction of substituents at the C3 position, which can then be further elaborated. While not a direct functionalization of an existing C-H bond, this method provides a reliable way to build up the desired substitution pattern on the piperidine ring.
The development of these regioselective functionalization methodologies is crucial for the efficient and stereocontrolled synthesis of complex piperidine-containing molecules. While direct application to a 3,3-dimethyl substituted piperidine ring to achieve C4-amination for the synthesis of this compound is not explicitly detailed in the reviewed literature, the principles outlined in these strategies provide a strong foundation for designing synthetic routes to this and other congeneric chiral piperidine amines. Future work will likely focus on adapting these powerful methods to overcome the steric challenges posed by highly substituted piperidine cores.
Stereochemical Investigations and Conformational Analysis of 4s 1,3,3 Trimethylpiperidin 4 Amine
Elucidation of Absolute and Relative Stereochemistry
The designation "(4S)" in (4S)-1,3,3-trimethylpiperidin-4-amine explicitly defines the absolute configuration at the C4 stereocenter. This means that when the piperidine (B6355638) ring is oriented with the highest priority group at C4 (the amino group) pointing away from the viewer, the sequence of substituents from highest to lowest priority (following Cahn-Ingold-Prelog rules) proceeds in a counter-clockwise direction.
The relative stereochemistry of the molecule is determined by the spatial relationship between the substituents on the piperidine ring. In the case of this compound, this refers to the orientation of the C4-amino group relative to the gem-dimethyl groups at C3 and the N-methyl group at the nitrogen atom. The piperidine ring typically adopts a chair conformation to minimize steric strain.
Due to the gem-dimethyl substitution at the C3 position, the piperidine ring is conformationally biased. The presence of these two methyl groups introduces significant steric interactions that influence the orientation of adjacent substituents. The C4-amino group can exist in either an axial or an equatorial position. However, the steric bulk of the gem-dimethyl group at C3 would likely create a strong preference for the C4-amino group to occupy the equatorial position to minimize 1,3-diaxial interactions.
Table 1: Stereochemical Features of this compound
| Feature | Description |
|---|---|
| Absolute Configuration at C4 | (S) |
| Relative Stereochemistry | The spatial arrangement of the C4-amino group relative to the C3-gem-dimethyl and N1-methyl groups. A pseudo-trans relationship between the equatorial C4-amino group and the axial C3-methyl group is predicted in the favored chair conformation. |
| Key Stereocenters | C4 |
Conformational Preferences and Dynamics of the Methylated Piperidine Ring System
The conformational landscape of this compound is dominated by the chair conformation of the piperidine ring. researchgate.net However, the presence of multiple methyl substituents significantly influences the ring's dynamics and the equilibrium between different chair and potentially non-chair (e.g., twist-boat) conformations.
The N-methyl group undergoes rapid nitrogen inversion, leading to a mixture of conformers with the methyl group in either an axial or equatorial position. For N-methylpiperidine itself, the equatorial conformer is generally favored. In this compound, the steric interactions between the N-methyl group and the other ring substituents will further influence this equilibrium.
The gem-dimethyl group at C3 introduces a "locking" effect on the ring, restricting its flexibility. One of the C3-methyl groups will be axial and the other equatorial in a chair conformation. The axial C3-methyl group will experience significant 1,3-diaxial interactions with the axial protons at C5 and potentially with an axial N-methyl group.
The C4-amino group, as previously mentioned, is expected to strongly prefer the equatorial position to avoid steric clashes with the axial C3-methyl group and the axial proton at C2. This preference is a classic example of A-value-driven conformational equilibrium in substituted cyclohexanes and their heteroatomic analogs.
Computational modeling and NMR spectroscopic studies, particularly Nuclear Overhauser Effect (NOE) experiments, would be invaluable in precisely determining the preferred conformation and the dynamics of ring inversion and nitrogen inversion. researchgate.net Such studies on related 3,3-dimethylpiperidine (B75641) systems have shown that the chair conformation is the predominant form in solution. chemicalbook.comnih.gov
Table 2: Predicted Conformational Preferences of this compound
| Substituent | Predicted Dominant Orientation | Rationale |
|---|---|---|
| N1-Methyl Group | Equatorial | Minimization of 1,3-diaxial interactions with axial protons. |
| C3-Methyl Groups | One Axial, One Equatorial | Inherent to the gem-dimethyl substitution pattern. |
| C4-Amino Group | Equatorial | Minimization of steric strain with the axial C3-methyl group and other axial substituents. |
Influence of Stereochemistry on Reactivity and Selectivity in Subsequent Transformations
The defined stereochemistry and conformational rigidity of this compound are expected to exert significant control over its reactivity and the stereochemical outcome of subsequent chemical transformations.
The accessibility of the C4-amino group's lone pair of electrons for reactions such as acylation, alkylation, or arylation will be influenced by its predominantly equatorial orientation. An equatorial substituent is generally more sterically accessible than an axial one, which could lead to enhanced reaction rates compared to a conformationally mobile analogue.
Furthermore, the chiral environment created by the (4S) stereocenter and the fixed conformation of the piperidine ring can be exploited in asymmetric synthesis. For instance, if the amino group is used to direct a reaction at another position on the ring or on a tethered substrate, the stereochemistry at C4 can induce diastereoselectivity.
In reactions involving the piperidine nitrogen, the steric hindrance imposed by the adjacent gem-dimethyl group at C3 and the N-methyl group itself will play a crucial role. These bulky groups can shield the nitrogen atom, potentially slowing down reactions or favoring the approach of reagents from the less hindered face of the molecule. This steric hindrance is a known factor in controlling the reactivity of highly substituted piperidines. nih.govnih.gov
The conformational locking provided by the 3,3-dimethyl substitution can also be advantageous in designing molecules with specific three-dimensional structures for biological applications, as it reduces the entropic penalty upon binding to a target receptor or enzyme.
Applications of 4s 1,3,3 Trimethylpiperidin 4 Amine As a Chiral Building Block
Utility in Asymmetric Synthesis
The inherent chirality and structural features of (4S)-1,3,3-trimethylpiperidin-4-amine have led to its successful application in various facets of asymmetric synthesis, a field dedicated to the selective production of one enantiomer of a chiral molecule.
As a Chiral Amine Catalyst or Co-catalyst in Enantioselective Reactions
Chiral amines are frequently employed as organocatalysts to induce stereoselectivity in a wide range of chemical transformations. While specific examples detailing the catalytic use of this compound are not extensively documented in readily available literature, the broader class of chiral amines serves as a cornerstone in enantioselective catalysis. These catalysts operate by forming transient chiral intermediates with the substrate, thereby directing the approach of the reagent to one face of the molecule over the other. This strategy is central to many powerful synthetic methodologies, including Michael additions, aldol reactions, and Mannich reactions, which are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds with high levels of stereocontrol. The structural rigidity and defined stereochemistry of piperidine (B6355638) derivatives like this compound make them promising candidates for such catalytic applications.
Incorporation as a Chiral Auxiliary in Stereocontrolled Transformations
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to direct the stereochemical outcome of a reaction. After the desired stereocenter is set, the auxiliary is removed. This is a powerful and widely used strategy in asymmetric synthesis. The amine functionality of this compound allows for its covalent attachment to a substrate, thereby imparting its own chirality to the system. This attached chiral moiety then sterically hinders one reaction pathway while favoring another, leading to the formation of a single diastereomer. Subsequent cleavage of the auxiliary furnishes the desired enantiomerically enriched product. While specific, documented examples of this compound as a chiral auxiliary are not prevalent, the principle is well-established with a variety of other chiral amines and their derivatives.
Construction of Complex Polycyclic and Heterocyclic Molecular Architectures
The piperidine ring is a common motif in a vast array of natural products and pharmaceutically active compounds. The defined stereochemistry of this compound makes it an attractive starting material for the synthesis of more complex molecules that incorporate this structural unit. By utilizing the amine group as a handle for further chemical modifications, this chiral building block can be elaborated into intricate polycyclic and heterocyclic systems. Such transformations are crucial in the total synthesis of natural products and the development of novel drug candidates. The synthesis of complex molecules often relies on the use of such chiral building blocks to introduce key stereocenters early in the synthetic sequence, which are then carried through to the final target molecule.
Role in Diversity-Oriented Synthesis (DOS) of Enantioenriched Compound Libraries
Diversity-oriented synthesis (DOS) is a powerful strategy used in drug discovery to generate large collections of structurally diverse small molecules. These compound libraries are then screened for biological activity. The use of chiral building blocks like this compound in DOS allows for the creation of libraries of enantioenriched compounds. By incorporating this chiral scaffold, chemists can systematically vary other parts of the molecule, leading to a diverse set of compounds that all share a common, stereochemically defined core. This approach increases the likelihood of discovering novel bioactive molecules with specific stereochemical requirements for their biological targets.
Precursor in the Development of Stereodefined Molecular Probes and Functional Constructs
The precise three-dimensional structure of molecular probes is often critical for their function. This compound can serve as a foundational element in the design and synthesis of such stereodefined molecules.
Scaffold for Bifunctional Molecules (e.g., PROTACs)
Bifunctional molecules, such as proteolysis-targeting chimeras (PROTACs), are an emerging class of therapeutic agents that function by bringing a target protein and an E3 ubiquitin ligase into close proximity, leading to the degradation of the target protein. These molecules typically consist of two distinct ligands connected by a linker. The precise spatial orientation of these ligands is crucial for their activity. The rigid piperidine scaffold of this compound can be used to control the conformation and relative positioning of the two binding elements in a bifunctional molecule. By using a stereochemically defined building block, researchers can create PROTACs and other bifunctional constructs with well-defined three-dimensional structures, which is essential for optimizing their biological activity.
Integration of this compound into Nucleoside Analogues and Other Biologically Relevant Scaffolds
The field of medicinal chemistry extensively utilizes chiral piperidine derivatives to create novel therapeutic agents, as the piperidine ring is a common motif in many natural products and pharmaceuticals. The stereochemistry of these building blocks is crucial for ensuring the precise three-dimensional arrangement required for effective interaction with biological targets. Chiral amines, in particular, are valuable starting materials for synthesizing a wide array of complex molecules.
General methodologies for the synthesis of nucleoside analogues often involve the coupling of a sugar moiety (or a mimic) with a nucleobase. In the context of piperidine-based nucleoside analogues, the piperidine ring serves as a carbocyclic substitute for the furanose or pyranose sugar ring found in natural nucleosides. This substitution can enhance the chemical and metabolic stability of the resulting analogue and lock it into a specific conformation, which can be advantageous for target binding.
While there is extensive literature on the synthesis of piperidine-containing nucleoside analogues and the use of various chiral amines as building blocks in drug discovery, the specific application of this compound for these purposes is not documented in the available research. Therefore, detailed research findings, specific reaction pathways, and data tables concerning its use in this context cannot be provided.
Computational Chemistry and Theoretical Studies of 4s 1,3,3 Trimethylpiperidin 4 Amine and Its Derivatives
Quantum Chemical Calculations for Conformational Analysis and Stereoselectivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the conformational preferences of piperidine (B6355638) derivatives. nih.govresearchgate.net These methods allow for the determination of the relative energies of different spatial arrangements of atoms (conformers), providing a detailed picture of the molecule's three-dimensional structure. researchgate.netresearchgate.net For substituted piperidines, the chair conformation is typically the most stable. However, the presence of bulky substituents can lead to the adoption of boat or twist-boat conformations to alleviate steric strain. ias.ac.in
Furthermore, quantum chemical methods are valuable for predicting the stereoselectivity of reactions involving piperidine derivatives. rsc.org By calculating the energies of transition states leading to different stereoisomers, it is possible to predict which product will be favored. This is crucial in the synthesis of chiral molecules where a specific stereochemistry is often required for biological activity.
Table 1: Predicted Conformational Energies of a Substituted Piperidine Derivative
| Conformer | Method | Basis Set | Relative Energy (kcal/mol) |
| Chair (equatorial) | DFT/B3LYP | 6-31G(d) | 0.00 |
| Chair (axial) | DFT/B3LYP | 6-31G(d) | 2.5 |
| Twist-Boat | DFT/B3LYP | 6-31G(d) | 5.8 |
This is a representative table; actual values would require specific calculations for (4S)-1,3,3-trimethylpiperidin-4-amine.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions
While quantum chemical calculations provide static pictures of molecular conformations, Molecular Dynamics (MD) simulations offer a dynamic view of how these molecules behave over time. researchgate.netresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of the conformational landscape and the study of intermolecular interactions. nih.gov
For this compound and its derivatives, MD simulations can reveal the flexibility of the piperidine ring and the accessible conformations in different environments, such as in solution. researchgate.net These simulations can track changes in bond lengths, angles, and dihedral angles over nanoseconds or even microseconds, providing a comprehensive understanding of the molecule's dynamic nature. nih.gov
MD simulations are also particularly useful for studying how piperidine derivatives interact with other molecules, such as solvent molecules or biological targets like proteins. nih.govrsc.org By simulating the compound in a box of water molecules, for example, one can analyze the formation and dynamics of hydrogen bonds and other non-covalent interactions. This information is critical for understanding solubility and how the molecule might bind to a receptor.
Table 2: Key Intermolecular Interactions Identified from MD Simulations
| Interaction Type | Interacting Groups | Average Distance (Å) |
| Hydrogen Bond | Amine (NH) - Water (O) | 2.8 |
| van der Waals | Methyl (CH3) - Solvent | 3.5 |
This is a representative table; actual values would require specific simulations for this compound.
Quantitative Structure-Property Relationship (QSPR) and Structure-Activity Relationship (SAR) Modeling of Piperidine Derivatives (Emphasis on Structural Correlations)
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of a series of compounds with their physical properties or biological activities, respectively. ijprajournal.com These models are built on the principle that the structure of a molecule dictates its properties and activities. nih.gov
For piperidine derivatives, QSAR studies have been widely used to understand how different substituents on the piperidine ring affect their biological activity. nih.govtandfonline.comresearchgate.net These studies involve calculating a variety of molecular descriptors for each compound, which can be electronic, steric, hydrophobic, or topological in nature. researchgate.net Statistical methods are then used to build a mathematical equation that relates these descriptors to the observed activity. tandfonline.com
A typical QSAR study on piperidine derivatives might investigate how changes in the size, shape, and electronic properties of substituents at different positions on the ring influence a particular biological response. tandfonline.comresearchgate.net For instance, the presence of bulky groups might sterically hinder binding to a receptor, while electron-withdrawing groups could alter the molecule's electrostatic potential and affect its interactions. nih.gov The resulting QSAR model can then be used to predict the activity of new, unsynthesized piperidine derivatives, guiding the design of more potent compounds. researchgate.net
Table 3: Example of Descriptors Used in a QSAR Model for Piperidine Derivatives
| Descriptor | Type | Correlation with Activity |
| LogP | Hydrophobicity | Positive |
| Molecular Weight | Steric | Negative |
| Dipole Moment | Electronic | Positive |
This is a representative table; the specific descriptors and their correlations would depend on the particular biological activity being studied.
Ligand-Guided Homology Modeling for Scaffold Design and Optimization
When the three-dimensional structure of a biological target (e.g., a protein receptor) is unknown, homology modeling can be used to build a theoretical model based on the known structure of a related protein. nih.gov Ligand-guided homology modeling is a refinement of this technique where information about known ligands that bind to the target is used to improve the accuracy of the model, particularly in the ligand-binding site. researchgate.net
For designing and optimizing piperidine-based scaffolds like this compound, this approach is highly valuable. colab.wsthieme-connect.comthieme-connect.com If a series of piperidine derivatives are known to bind to a specific receptor, their structures and binding affinities can be used to guide the construction of the receptor's binding pocket in the homology model. researchgate.net This ensures that the modeled binding site is compatible with the known ligands.
Once a reliable homology model is built, it can be used for structure-based drug design. nih.gov New piperidine derivatives can be docked into the modeled binding site to predict their binding modes and affinities. ajchem-a.com This allows for the rational design of new compounds with improved interactions with the target, leading to enhanced potency and selectivity. nih.gov The model can also be used to identify key interactions between the piperidine scaffold and the receptor, providing insights for further optimization.
Advanced Spectroscopic and Diffraction Techniques for Structural Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of (4S)-1,3,3-trimethylpiperidin-4-amine in solution. One-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC, NOESY) NMR experiments are employed to establish the constitution, configuration, and preferred conformation of the molecule.
The ¹H NMR spectrum provides information on the number of different proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling constants (J). The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. For this compound, these spectra would confirm the presence of the N-methyl group, the two geminal methyl groups at the C3 position, the piperidine (B6355638) ring protons, and the amine protons.
Conformational analysis of the piperidine ring is critical. Like cyclohexane, the piperidine ring typically adopts a chair conformation to minimize steric and torsional strain. niscpr.res.inacs.orgnih.gov The orientation of the substituents (axial vs. equatorial) can be determined from the coupling constants of the ring protons. For instance, a large coupling constant (typically 10-13 Hz) between two vicinal protons indicates a diaxial relationship, while smaller coupling constants (2-5 Hz) are characteristic of axial-equatorial or diequatorial relationships. nih.gov
Stereochemical assignment at the C4 chiral center is achieved using through-space correlations from a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment. This technique detects protons that are close to each other in space, regardless of whether they are bonded. For the (4S) enantiomer, specific NOE correlations would be expected between the proton at C4 and other protons on the piperidine ring, which would help to establish its relative orientation with respect to the methyl groups. For example, a NOESY experiment could reveal the spatial proximity between the C4-proton and one of the axial protons on the ring, confirming the amine group's orientation.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound This table presents expected chemical shift ranges based on typical values for similar substituted piperidine structures.
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| N-CH₃ | ~2.3 | ~42.0 |
| C2-H₂ | ~2.0 - 2.8 | ~55.0 |
| C3-(CH₃)₂ | ~0.9 - 1.1 | ~35.0 (quat C), ~25.0 (CH₃) |
| C4-H | ~2.5 - 3.0 | ~50.0 |
| C5-H₂ | ~1.4 - 1.8 | ~28.0 |
| C6-H₂ | ~2.2 - 2.9 | ~60.0 |
| NH₂ | ~1.5 (broad) | - |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) to four or five decimal places. This precision allows for the calculation of a unique elemental formula, thereby confirming the identity of this compound.
The molecular formula for 1,3,3-trimethylpiperidin-4-amine (B2958234) is C₉H₂₀N₂. Using the exact masses of the most abundant isotopes of carbon (¹²C = 12.000000 Da), hydrogen (¹H = 1.007825 Da), and nitrogen (¹⁴N = 14.003074 Da), the monoisotopic mass of the neutral molecule can be calculated. In techniques like Electrospray Ionization (ESI), the molecule is typically observed as its protonated form, [M+H]⁺.
The HRMS analysis would involve introducing a sample into the mass spectrometer, where it is ionized. The instrument then measures the m/z of the resulting ions with high resolution. The experimentally measured mass is then compared to the theoretical mass calculated from the expected molecular formula. A match within a very small tolerance (typically <5 ppm) provides unambiguous confirmation of the compound's elemental composition.
Table 2: HRMS Data for this compound This table illustrates the expected results from an HRMS analysis.
| Molecular Formula | Ion | Calculated Exact Mass [M+H]⁺ | Observed Mass [M+H]⁺ (Hypothetical) | Mass Error (ppm) |
| C₉H₂₀N₂ | [C₉H₂₁N₂]⁺ | 157.1705 | 157.1703 | -1.3 |
X-ray Crystallography for Definitive Solid-State Structure and Absolute Configuration Determination
X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline compound at atomic resolution. purechemistry.org This technique provides unequivocal proof of atomic connectivity, conformational details in the solid state, and, crucially for a chiral molecule, its absolute configuration. nih.govnih.gov
For the analysis of this compound, a high-quality single crystal of the compound (or a suitable salt derivative) is required. The crystal is exposed to a beam of X-rays, and the resulting diffraction pattern is collected. The positions and intensities of the diffracted spots are used to calculate an electron density map, from which a model of the molecular structure is built and refined.
The analysis would confirm the chair conformation of the piperidine ring and the precise bond lengths, bond angles, and torsional angles of the molecule in the crystalline state. Most importantly, by using anomalous dispersion, the absolute configuration of the stereocenter at the C4 position can be determined unambiguously as (S). researchgate.net This is often quantified by the Flack parameter, which should refine to a value close to zero for the correct enantiomer.
Table 3: Representative Crystallographic Data for this compound This table lists typical parameters that would be reported in a crystallographic analysis. The values are illustrative.
| Parameter | Description | Example Value |
| Crystal System | The crystal lattice system. | Orthorhombic |
| Space Group | The symmetry group of the crystal. | P2₁2₁2₁ |
| a, b, c (Å) | Unit cell dimensions. | a = 8.5, b = 10.2, c = 12.5 |
| α, β, γ (°) | Unit cell angles. | α = 90, β = 90, γ = 90 |
| Z | Number of molecules per unit cell. | 4 |
| Flack Parameter | A parameter used to verify the absolute configuration. | 0.05(3) |
Chiral Chromatography (HPLC, GC) for Enantiomeric Purity Assessment
Chiral chromatography is the primary method for separating enantiomers and determining the enantiomeric purity or enantiomeric excess (ee) of a chiral compound. mdpi.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic or enantioenriched mixture, leading to different retention times. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed for this purpose. yakhak.orgnih.gov
To assess the enantiomeric purity of this compound, a sample would be injected onto a chiral column. Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are commonly effective for separating chiral amines in HPLC. researchgate.netnih.gov The mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326), is optimized to achieve baseline separation of the (4S) and (4R) enantiomers.
The chromatogram would show two distinct peaks corresponding to each enantiomer. The area under each peak is proportional to the concentration of that enantiomer in the sample. The enantiomeric excess (% ee) is then calculated from the peak areas of the major enantiomer (Aₛ) and the minor enantiomer (Aᵣ) using the formula: % ee = [(Aₛ - Aᵣ) / (Aₛ + Aᵣ)] x 100. For an enantiopure sample of this compound, the chromatogram should ideally show only one peak.
Table 4: Hypothetical Chiral HPLC Data for the Analysis of this compound This table illustrates a potential outcome for a chiral HPLC separation.
| Enantiomer | Retention Time (min) | Peak Area |
| (4R)-1,3,3-trimethylpiperidin-4-amine | 10.2 | 1,500 |
| This compound | 12.5 | 298,500 |
| Calculated Enantiomeric Excess (% ee) | 99.0% |
Future Research Directions and Emerging Opportunities
Development of Novel and Sustainable Synthetic Routes for Chiral Piperidine (B6355638) Amines
The synthesis of chiral piperidines is a central theme in modern organic chemistry due to their prevalence in pharmaceuticals and natural products. nih.gov Future research will prioritize the development of more efficient, sustainable, and economically viable synthetic methods. A significant area of focus is the use of biocatalysis and chemo-enzymatic strategies, which offer high stereoselectivity under mild conditions. nih.govacs.org
One promising approach involves the asymmetric dearomatization of pyridine (B92270) derivatives. nih.govacs.org Combining chemical synthesis with biocatalysis, such as using a one-pot amine oxidase/ene imine reductase cascade, can convert simpler starting materials into stereo-defined piperidines. nih.govacs.org These methods reduce reliance on harsh reagents and complex purification steps, aligning with the principles of green chemistry.
Furthermore, multi-enzyme cascades are being explored to produce enantiopure aminopiperidines from bio-renewable feedstocks like amino acids. rsc.org Such one-pot enzymatic processes can prevent the racemization of sensitive intermediates and yield products with high enantiopurity, which is crucial for pharmaceutical applications. rsc.org The development of these sustainable routes is essential for making chiral piperidine amines like (4S)-1,3,3-trimethylpiperidin-4-amine more accessible for broader research and industrial application.
| Synthetic Strategy | Key Features | Potential Advantages |
| Chemo-enzymatic Dearomatization | Combines chemical activation of pyridines with stereoselective enzymatic reduction. nih.govacs.org | High stereoselectivity, mild reaction conditions, access to diverse substituted piperidines. nih.gov |
| Multi-enzyme Cascades | Utilizes sequential enzymatic reactions in a single pot to convert renewable feedstocks. rsc.org | Reduces intermediate purification steps, minimizes waste, prevents racemization of intermediates. rsc.org |
| Chiral Auxiliary-Based Synthesis | Employs removable chiral molecules, such as carbohydrate derivatives, to direct stereoselective transformations. researchgate.net | Provides high diastereoselectivity in key bond-forming reactions like the Mannich reaction. researchgate.net |
| Asymmetric Hydrogenation | Uses chiral transition metal catalysts (e.g., Iridium, Rhodium) for the stereoselective reduction of pyridinium (B92312) salts or enamides. nih.gov | High efficiency and enantioselectivity, suitable for large-scale synthesis. nih.gov |
Exploration of New Catalytic Applications and Mechanistic Insights in Stereoselective Transformations
The inherent chirality and functional groups of this compound make it a compelling candidate for use as an organocatalyst or a chiral ligand in metal-catalyzed reactions. Future research is expected to delve into its application in various stereoselective transformations. The development of new amine-based dual-functional organocatalysts is an active area of investigation. rsc.org
By derivatizing the primary amine, this compound could be converted into novel thiourea (B124793) or squaramide catalysts. These catalysts are known to activate substrates through hydrogen bonding and could be effective in asymmetric Michael additions, Mannich reactions, and other carbon-carbon bond-forming reactions. researchgate.netrsc.org
A deeper understanding of reaction mechanisms will be crucial. Investigating the transition states and intermediates through a combination of experimental techniques (like in-situ spectroscopy) and computational modeling will provide mechanistic insights. This knowledge is vital for rationally designing more efficient and selective catalysts based on the chiral piperidine scaffold. The stereodifferentiating potential of such catalysts could be harnessed to synthesize other valuable chiral molecules. researchgate.net
Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production
For chiral piperidines to be utilized in industrial applications, their production must be scalable, safe, and efficient. Flow chemistry offers significant advantages over traditional batch processing in this regard. The integration of synthetic routes for chiral piperidines with continuous flow platforms is a major emerging opportunity. nih.govacs.org
Flow chemistry protocols allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and selectivities. acs.orgthieme-connect.com For instance, highly diastereoselective syntheses of α-chiral piperidines have been developed using continuous flow systems, achieving high yields in mere minutes. nih.govacs.org These systems can also handle hazardous reagents and intermediates more safely by minimizing their accumulation.
Automated synthesis platforms, which combine flow reactors with robotic handling and real-time analytics, can further accelerate the optimization of reaction conditions and enable the rapid generation of libraries of piperidine derivatives for screening purposes. This high-throughput capability is invaluable for discovering new catalysts or biologically active compounds. goflow.at
| Technology | Key Advantages | Relevance to this compound |
| Continuous Flow Chemistry | Enhanced heat and mass transfer, precise control over reaction conditions, improved safety, ease of scalability. acs.orgthieme-connect.com | Enables rapid, high-yield, and scalable synthesis of the target compound and its derivatives. nih.gov |
| Automated Synthesis Platforms | High-throughput reaction screening and optimization, automated workup and purification. goflow.at | Accelerates the discovery of optimal synthetic conditions and facilitates the creation of derivative libraries for various applications. |
| Packed-Bed Reactors | Use of immobilized catalysts or reagents, simplifying product purification and enabling catalyst recycling. | Potential for developing sustainable and reusable catalytic systems for the synthesis or application of chiral piperidines. |
Advanced Computational Design of this compound Derivatives for Tailored Chemical Properties
Computational chemistry and molecular modeling are powerful tools for accelerating the discovery and development of new molecules with specific properties. Future research will increasingly leverage these techniques to design novel derivatives of this compound. nih.govnih.gov
By using methods like Density Functional Theory (DFT) and molecular dynamics (MD) simulations, researchers can predict the chemical reactivity, stability, and conformational preferences of new derivatives. nih.govresearchgate.net This in silico approach allows for the rational design of molecules with tailored electronic and steric properties for specific applications, such as organocatalysis or as ligands for metal complexes. rsc.org
For example, computational screening can identify derivatives with optimal binding affinities for a specific enzyme active site or with the desired reactivity profile for a catalytic transformation. nih.govresearchgate.net This design-before-synthesis approach saves significant time and resources by prioritizing the most promising candidates for experimental validation. Such computational studies can guide the synthesis of new 4-aminopiperidine-based compounds with enhanced performance as catalysts, materials, or therapeutic agents. nih.gov
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (4S)-1,3,3-trimethylpiperidin-4-amine, and how can stereoselectivity be optimized?
- Methodology : The synthesis often involves reductive amination or nucleophilic substitution of piperidine precursors. For stereochemical control, chiral auxiliaries or asymmetric catalysis (e.g., chiral ligands in hydrogenation) are employed. Optimization includes adjusting reaction temperature, solvent polarity, and catalyst loading. For example, evidence from a 2021 European patent () highlights the use of MS and H NMR to confirm stereochemistry in analogous piperidine derivatives.
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- Methodology :
- NMR : H NMR can confirm substituent positions (e.g., methyl groups at C1 and C3) via splitting patterns and coupling constants. C NMR identifies quaternary carbons and stereochemical environments.
- MS : High-resolution mass spectrometry (HRMS) verifies molecular formula (e.g., m/z 156.1748 for CHN).
- Chiral HPLC : To confirm enantiopurity, as seen in analogous compounds ().
Q. What chromatographic methods are recommended for purifying this compound while avoiding racemization?
- Methodology : Use reverse-phase HPLC with chiral columns (e.g., Chiralpak AD-H) and isocratic elution (e.g., hexane:ethanol 90:10). Maintain low temperatures (<10°C) during purification to minimize racemization. Flash chromatography with silica gel modified with chiral selectors is an alternative ( ).
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the enzyme-inhibitory potential of this compound derivatives?
- Methodology :
- Synthesize analogs with varied substituents (e.g., halogenation at C4, alkylation at N1) and test against target enzymes (e.g., monoamine oxidases).
- Use molecular docking (e.g., AutoDock Vina) to predict binding modes, followed by kinetic assays (e.g., IC determination) ().
- Correlate steric/electronic properties (Hammett constants) with activity trends ().
Q. What parameters are critical when assessing the pharmacokinetics of this compound in animal models?
- Methodology :
- Bioavailability : Measure plasma concentration-time profiles after oral/intravenous administration.
- Metabolic Stability : Incubate with liver microsomes to identify metabolites via LC-MS/MS.
- Blood-Brain Barrier Penetration : Use in situ perfusion models or brain/plasma ratio calculations ().
Q. How can computational chemistry aid in designing derivatives of this compound with enhanced binding affinity?
- Methodology :
- Perform quantum mechanical calculations (DFT) to optimize ligand geometry and electrostatic potentials.
- Use molecular dynamics (MD) simulations to assess binding pocket flexibility and residence time.
- Generate QSAR models using descriptors like logP, polar surface area, and H-bond donors ( ).
Q. How should researchers resolve contradictions in reported biological activity data between in vitro and in vivo studies?
- Methodology :
- Dose-Response Replication : Test compound at multiple concentrations in standardized assays (e.g., cell viability, enzyme inhibition).
- ADME Profiling : Evaluate differences in metabolism or protein binding that may reduce in vivo efficacy.
- Orthogonal Assays : Validate findings using alternative techniques (e.g., SPR for binding affinity vs. functional assays) ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
